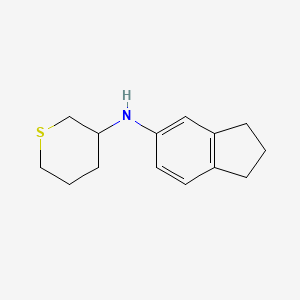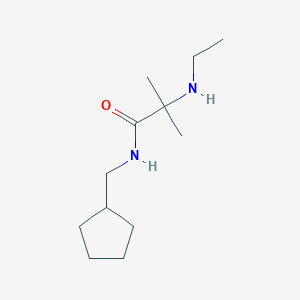
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide, also known as CX-717, is a nootropic drug that has been extensively studied in recent years. It belongs to the class of ampakines, which are compounds that modulate the activity of AMPA receptors in the brain. CX-717 has been found to enhance cognitive function, improve memory, and increase wakefulness, making it a promising candidate for the treatment of various neurological disorders.
Mechanism of Action
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide works by modulating the activity of AMPA receptors in the brain, which are involved in the regulation of synaptic plasticity and memory formation. By enhancing the activity of these receptors, N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide can improve cognitive function and memory. It has also been found to increase the release of acetylcholine and dopamine, two neurotransmitters that are critical for cognitive function.
Biochemical and Physiological Effects:
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has been found to have a number of biochemical and physiological effects. It has been shown to increase wakefulness and reduce the need for sleep, making it a potential treatment for sleep disorders such as narcolepsy. N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has also been found to increase the release of acetylcholine and dopamine, which are important neurotransmitters involved in cognitive function and memory.
Advantages and Limitations for Lab Experiments
One advantage of using N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide in lab experiments is its well-established mechanism of action and safety profile. It has been extensively studied in preclinical and clinical trials, and its effects on cognitive function and memory are well-documented. However, one limitation of using N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide in lab experiments is its relatively short half-life, which can make it difficult to maintain consistent levels of the drug over time.
Future Directions
There are several potential future directions for research on N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide. One area of interest is its potential for the treatment of cognitive impairments associated with various neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a cognitive enhancer for healthy individuals, particularly in high-stress or high-performance situations. Finally, there is also interest in developing more potent and selective ampakine compounds that could have even greater therapeutic potential.
Synthesis Methods
The synthesis of N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide involves several steps, starting with the reaction of cyclopentylmethyl bromide with ethylamine to form N-(cyclopentylmethyl)ethylamine. This intermediate is then reacted with 2-bromo-2-methylpropanenitrile to yield N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanenitrile. Finally, reduction of the nitrile group with lithium aluminum hydride produces N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide.
Scientific Research Applications
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. It has been found to enhance cognitive function and memory in animal models, as well as in healthy human volunteers. N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide has also been investigated for its potential to treat cognitive impairments associated with various neurological disorders, such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD).
properties
IUPAC Name |
N-(cyclopentylmethyl)-2-(ethylamino)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-4-14-12(2,3)11(15)13-9-10-7-5-6-8-10/h10,14H,4-9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHQLWXQDNMTKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(C)(C)C(=O)NCC1CCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

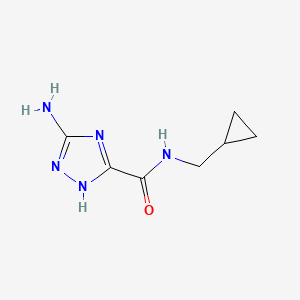
![3-[Ethyl(thieno[2,3-d]pyrimidin-4-yl)amino]-2-methylpropanoic acid](/img/structure/B7568250.png)

![2-[(2-Chloro-4-fluorophenyl)sulfonyl-methylamino]-2-methylpropanoic acid](/img/structure/B7568272.png)
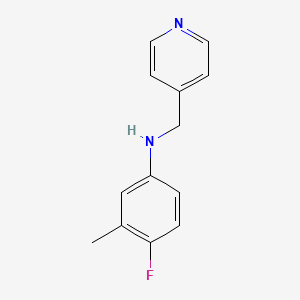
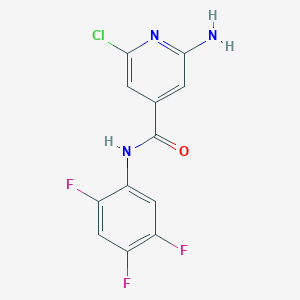
![2-Methyl-2-[methyl-(5-methylthiophen-2-yl)sulfonylamino]propanoic acid](/img/structure/B7568300.png)

![2-[4-(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1,4-diazepan-1-yl]acetic acid](/img/structure/B7568309.png)
![5-[(6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-ylamino)methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7568320.png)


![(E)-3-[3-(4-fluorophenyl)-1-phenyl-pyrazol-4-yl]-1-(2-thienyl)prop-2-en-1-one](/img/structure/B7568350.png)
